molecular formula C23H21ClN2O B2823945 1-[4-(3-Chlorophenyl)piperazino]-3-(1-naphthyl)-2-propen-1-one CAS No. 329779-53-5

1-[4-(3-Chlorophenyl)piperazino]-3-(1-naphthyl)-2-propen-1-one

Cat. No. B2823945
CAS RN: 329779-53-5
M. Wt: 376.88
InChI Key: VAXSAPNCBZFZIO-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[4-(3-Chlorophenyl)piperazino]-3-(1-naphthyl)-2-propen-1-one” is a chemical compound with a complex structure . It is related to the class of compounds known as piperazines .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of research in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a piperazine ring substituted with a 3-chlorophenyl group and a 1-naphthyl-2-propen-1-one group .

Scientific Research Applications

Neuropharmacological Effects

  • Research on similar compounds, such as 1-(3-Chlorophenyl)piperazine (mCPP), has demonstrated its ability to induce anxiety in animal models by primarily stimulating postsynaptic 5-HT2C receptors, suggesting potential implications in understanding anxiety disorders and the serotonergic system's role in these conditions (E. Gibson, A. Barnfield, G. Curzon, 1994).

Chemical Synthesis and Characterization

  • Studies have developed solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates, highlighting the versatility of similar compounds in creating fluorescence-based logic gates for biological and chemical sensing applications (Gabriel Gauci, David C. Magri, 2022).

Pharmacological Properties

  • Derivatives of naphthylpiperazines, including compounds with structural similarities, have been explored for various pharmacological properties, indicating a broad interest in their potential therapeutic applications. For example, naphthylpiperazines have been synthesized and evaluated for their neurotropic and cardiovascular effects (I. Červená, A. Dlabač, J. Němec, M. Protiva, 1975).

Antimicrobial and Antitumor Activity

  • Some studies on piperazine derivatives have investigated their antimicrobial and antitumor activities, suggesting that the structural framework of these compounds can be modified to enhance their biological activity against various pathogens and cancer cells. For example, 1,2,4-triazine derivatives bearing a piperazine amide moiety showed promising antiproliferative activity against breast cancer cells (L. Yurttaş, Ş. Demirayak, S. Ilgın, Ö. Atlı, 2014).

Synthesis and Catalytic Applications

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by piperazine derivatives, this compound could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

(Z)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-naphthalen-1-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O/c24-20-8-4-9-21(17-20)25-13-15-26(16-14-25)23(27)12-11-19-7-3-6-18-5-1-2-10-22(18)19/h1-12,17H,13-16H2/b12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXSAPNCBZFZIO-QXMHVHEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)/C=C\C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Chlorophenyl)piperazino]-3-(1-naphthyl)-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.